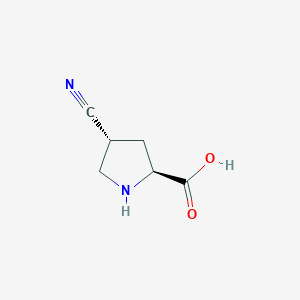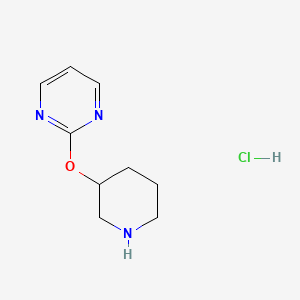
Docosyl tetradecanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Docosyl tetradecanoate involves the alkylation of diethyl sodio-malonate with 1-C-labeled l-bromododecane . Upon saponification and decarboxylation, the acid is obtained. The label at the 6 position can be introduced by coupling the appropriately labeled alkylcadmium chloride with the half acid chloride methyl ester of the appropriate precursor .
Applications De Recherche Scientifique
Kinetic Study in Polymerization
Docosyl tetradecanoate, specifically n-docosyl acrylate (DA), has been utilized in the study of atom transfer radical polymerization (ATRP). A research conducted by Saikia, Dass, and Baruah (2005) revealed that the polymerization of DA at 80°C in N,N-dimethylformamide exhibits first-order kinetics with respect to the monomer. This process, which used the carbon tetrabromide/FeCl3/2,2′-bipyridine initiator system, demonstrated the living characteristics of the polymerization reaction, meaning that the process can be stopped and restarted without affecting the polymer's properties (Saikia, Dass, & Baruah, 2005).
Synthesis and Crystallinity in Copolymers
In another study, Bisht, Pande, and Chatterjee (2002) synthesized copolymers of n-docosyl acrylate and acrylic acid, examining the increase in crystallinity with varying C22 acrylate mole fractions. This research highlighted the significance of even very low mole fractions of C22 acrylate in the polymer chain in influencing the crystallinity of the copolymers (Bisht, Pande, & Chatterjee, 2002).
Role in Oxidation and Hypertension Studies
While not directly related to docosyl tetradecanoate, studies on related compounds have been conducted in medical contexts. For instance, Landmesser et al. (2003) investigated the oxidation of tetrahydrobiopterin, a critical cofactor for nitric oxide synthases, in the context of hypertension. This study provides insights into the potential pathways and mechanisms in which related compounds could be involved in biological systems (Landmesser et al., 2003).
Application in Nano-Composite Coatings
Pourhashem, Vaezi, and Rashidi (2017) explored the impact of incorporating SiO2-graphene oxide nanohybrids on the properties of epoxy coatings. This research could provide insights into the potential applications of docosyl tetradecanoate in surface coatings or similar fields (Pourhashem, Vaezi, & Rashidi, 2017).
Role in Polymer Synthesis and Analysis
Saikia, Hazarika, and Baruah (2013) also focused on poly(n-docosyl acrylate) synthesis via atom transfer radical polymerization and reverse ATRP, offering valuable insights into the synthesis and analysis of polymers which could be relevant to docosyl tetradecanoate applications (Saikia, Hazarika, & Baruah, 2013).
Propriétés
IUPAC Name |
docosyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEXXQGRXIUMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672926 | |
| Record name | Docosyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42232-05-3 | |
| Record name | Docosyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Carbamic acid, [(2S)-2-amino-3-methoxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1501247.png)

![2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1501258.png)


![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501263.png)